m-(2,2-Dimethoxyethoxy)benzaldehyde

Descripción

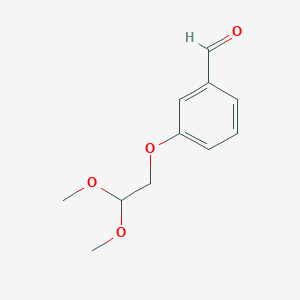

m-(2,2-Dimethoxyethoxy)benzaldehyde (CAS: 868159-50-6) is a benzaldehyde derivative featuring a methoxyethoxy substituent at the meta position of the aromatic ring. Its molecular formula is C₁₁H₁₄O₄ (molecular weight: 234.23 g/mol). The compound is characterized by a flexible ethoxy chain terminated with two methoxy groups, which enhances its solubility in polar organic solvents while retaining aromatic reactivity. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of ligands, pharmaceuticals, and functionalized polymers .

Propiedades

Fórmula molecular |

C11H14O4 |

|---|---|

Peso molecular |

210.23 g/mol |

Nombre IUPAC |

3-(2,2-dimethoxyethoxy)benzaldehyde |

InChI |

InChI=1S/C11H14O4/c1-13-11(14-2)8-15-10-5-3-4-9(6-10)7-12/h3-7,11H,8H2,1-2H3 |

Clave InChI |

FULITOZYCJPVDN-UHFFFAOYSA-N |

SMILES canónico |

COC(COC1=CC=CC(=C1)C=O)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents on benzaldehyde derivatives significantly influence their reactivity and applications. Below is a comparative analysis of m-(2,2-Dimethoxyethoxy)benzaldehyde with key analogs:

Table 1: Key Properties of Benzaldehyde Derivatives

Key Observations:

Solubility and Polarity :

- The methoxyethoxy group in m-(2,2-Dimethoxyethoxy)benzaldehyde improves solubility in ethers and alcohols compared to nitro- or alkyl-substituted analogs .

- In contrast, m-nitrobenzaldehyde exhibits lower solubility due to its strong electron-withdrawing nitro group, favoring polar aprotic solvents like DMF .

Reactivity in Condensation Reactions :

- m-Nitrobenzaldehyde readily forms Schiff bases (e.g., m-nitrobenzylidenediphenylamide, m.p. 224°C) under acidic conditions due to its electron-deficient aromatic ring .

- m-(2,2-Dimethoxyethoxy)benzaldehyde’s electron-donating methoxy groups reduce electrophilicity, making it less reactive in such condensations unless activated by Lewis acids .

Synthetic Utility: The ethynyl-substituted derivative (Entry 2, Table 1) is pivotal in Sonogashira coupling reactions, achieving 78% yield in Pd/Cu-catalyzed syntheses . m-(2,2-Dimethoxyethoxy)benzaldehyde is employed in nucleophilic substitutions, with yields exceeding 89% in lithiation-formylation reactions (e.g., synthesis of 22c in ).

Key Findings:

- Lithiation Efficiency : The methoxyethoxy group in m-(2,2-Dimethoxyethoxy)benzaldehyde stabilizes intermediates during lithiation, enabling high yields (89.9%) compared to nitro derivatives, where nitration side reactions reduce efficiency .

- Catalyst Dependency : Pd/Cu systems are critical for ethynyl-substituted analogs, whereas m-(2,2-Dimethoxyethoxy)benzaldehyde requires strong bases (e.g., BuLi) for functionalization .

Spectroscopic and Analytical Data

- NMR Profiles :

- m-(2,2-Dimethoxyethoxy)benzaldehyde shows distinct ¹H NMR signals at δ 3.3–3.5 ppm (methoxy protons) and δ 9.8–10.0 ppm (aldehyde proton), with ¹³C NMR peaks confirming the aldehyde carbon at δ 190–195 ppm .

- In contrast, m-nitrobenzaldehyde’s aldehyde proton resonates upfield (δ 10.2 ppm) due to nitro group deshielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.